molecular formula C18H17BrClNO2 B13093457 2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B13093457
M. Wt: 394.7 g/mol
InChI Key: PPRSZTOYNJWJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydroquinoline core substituted with a 3-bromophenyl group at position 2, a chlorine atom at position 6, two methyl groups at position 4, and a carboxylic acid at position 7. However, direct pharmacological data are unavailable in the provided evidence.

Properties

Molecular Formula

C18H17BrClNO2

Molecular Weight

394.7 g/mol

IUPAC Name

2-(3-bromophenyl)-6-chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline-8-carboxylic acid

InChI

InChI=1S/C18H17BrClNO2/c1-18(2)9-15(10-4-3-5-11(19)6-10)21-16-13(17(22)23)7-12(20)8-14(16)18/h3-8,15,21H,9H2,1-2H3,(H,22,23)

InChI Key

PPRSZTOYNJWJLD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(NC2=C(C=C(C=C21)Cl)C(=O)O)C3=CC(=CC=C3)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Phenyl-substituted tetrahydroquinoline.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antibacterial Activity
    • The compound has shown promising antibacterial properties. In studies, derivatives of tetrahydroquinoline compounds were synthesized and evaluated for their efficacy against various bacterial strains, including Escherichia coli. For instance, one study reported a minimum inhibitory concentration (MIC) of 50 mg/mL for certain derivatives that included similar structural motifs .
  • Anticancer Potential
    • Compounds related to tetrahydroquinoline structures have been investigated for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have demonstrated cytotoxic effects against different cancer cell lines .
  • Enzyme Inhibition
    • The compound may also serve as an enzyme inhibitor. Tetrahydroquinoline derivatives have been studied for their ability to inhibit enzymes involved in cancer progression and bacterial resistance mechanisms. This highlights the potential of 2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in drug design targeting these pathways .

Synthesis Routes

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the Tetrahydroquinoline Core : Utilizing cyclization reactions with appropriate precursors.
  • Bromination and Chlorination : Specific halogenation techniques are employed to introduce bromine and chlorine substituents at desired positions on the aromatic ring.
  • Carboxylic Acid Functionalization : The introduction of the carboxylic acid group is achieved through various synthetic methodologies including esterification or direct carboxylation reactions.

Case Studies

  • Antibacterial Testing
    • A study evaluated several tetrahydroquinoline derivatives against multi-drug resistant bacterial strains. The results indicated significant antibacterial activity with some compounds achieving MIC values as low as 6.25 mg/mL . This underscores the potential application of this compound in developing new antibiotics.
  • Cytotoxicity Assays
    • In vitro cytotoxicity assays demonstrated that certain derivatives exhibited selective toxicity towards cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting that modifications to the core structure can enhance anticancer activity .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl and chloro groups can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The tetrahydroquinoline ring can also interact with various receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences between the target compound and its analogs:

Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol)
Target Compound Tetrahydroquinoline 3-Bromophenyl (C2), 6-Cl, 4,4-dimethyl Carboxylic acid (C8) ~396.7 (estimated)
3-Chloro-2,4,5-trifluorobenzoic acid Benzene Cl (C3), F (C2,4,5) Carboxylic acid 210.54
6-Bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline hydrochloride Tetrahydroquinoline Br (C6), 4,4-dimethyl Hydrochloride salt ~290.6 (estimated)
2,4-Dimethyl-1,3-thiazole-5-carboxylic acid Thiazole Methyl (C2,4) Carboxylic acid 157.19

Key Observations:

  • Core Structure: The target compound and the 6-bromo-tetrahydroquinoline analog share a tetrahydroquinoline backbone, while others (e.g., benzoic acid , thiazole ) have monocyclic systems.
  • Halogenation: The bromophenyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the smaller fluorine/chlorine substituents in the benzoic acid derivative .

Research Findings and Limitations

  • Crystallography: Hydrogen-bonded dimers in highlight the role of carboxylic acids in solid-state packing, a feature likely shared by the target compound.
  • Synthetic Complexity: The multi-step synthesis of (diazotization, extraction) suggests challenges in scaling production for halogenated quinoline derivatives.
  • Data Gaps: Direct comparisons of pharmacological activity, toxicity, or stability for the target compound are absent in the provided evidence.

Biological Activity

2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C15H16BrClN2O2
  • Molecular Weight: 363.66 g/mol
  • CAS Number: 1373546-21-4

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties and its interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.

  • Mechanism of Action :
    • The compound is believed to interact with various kinases involved in cell signaling pathways. For instance, it may inhibit Aurora A kinase, which is crucial for cell cycle regulation and is often overexpressed in cancers .
    • Molecular docking studies suggest that the compound can bind effectively to the active site of target proteins, disrupting their function and leading to increased apoptosis in cancer cells .
  • Cell Line Studies :
    • In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and others. The IC50 values indicate a moderate level of potency, which warrants further optimization for enhanced efficacy .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity and potential therapeutic applications of this compound:

StudyFindings
Study 1 Evaluated the cytotoxic effects on MCF-7 cells; observed an IC50 value of approximately 168.78 µM, indicating significant growth inhibition .
Study 2 Molecular docking analyses revealed strong binding interactions with Aurora A kinase, suggesting potential as a selective inhibitor .
Study 3 Investigated the structure-activity relationship (SAR) of tetrahydroquinoline derivatives; found that modifications at specific positions enhanced anticancer activity .

Antibacterial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may also possess antibacterial activity:

  • Mechanism : The antibacterial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
  • Efficacy : Preliminary tests indicate moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus with MIC values ranging from 125–250 µg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.